molecular formula C14H13F3N2O2 B2854648 1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1428375-25-0

1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2854648
CAS No.: 1428375-25-0
M. Wt: 298.265
InChI Key: WGJWMTYPFBXTIN-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is an organic compound that features a furan ring and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar compounds include:

    1-(2-(Furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea: This compound has a furan ring at a different position, which may affect its reactivity and biological activity.

    1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)thiourea: This compound has a thiourea group instead of a urea group, which can influence its chemical properties and applications.

    1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)carbamate: This compound has a carbamate group, which may alter its stability and reactivity.

Properties

IUPAC Name

1-[2-(furan-3-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c15-14(16,17)11-3-1-2-4-12(11)19-13(20)18-7-5-10-6-8-21-9-10/h1-4,6,8-9H,5,7H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJWMTYPFBXTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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